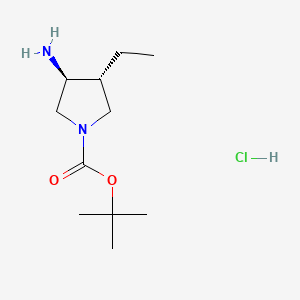

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride

Description

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride is a pyrrolidine-based compound with a stereospecific trans-configuration. The molecule features a tert-butyl carbamate group at the 1-position, an amino group at the 3-position, and an ethyl substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

InChI Key |

VSXNCYVERKBUBY-VTLYIQCISA-N |

Isomeric SMILES |

CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CCC1CN(CC1N)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Boc Protection of the Amino Group

- The free amine is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, typically using 4-dimethylaminopyridine (DMAP) as a catalyst.

- This reaction is conducted at low temperatures (0°C to room temperature) in solvents like tetrahydrofuran (THF) to afford the tert-butyl carbamate-protected intermediate.

Hydrochloride Salt Formation

- The Boc-protected amine is treated with gaseous hydrogen chloride or hydrochloric acid in ether to protonate the amino group and precipitate the hydrochloride salt.

- This step enhances compound stability and facilitates purification.

Detailed Experimental Conditions and Yields

Representative Synthesis Example from Literature

Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate (a key intermediate)

- (S)-3-hydroxy-pyrrolidinol hydrochloride (34.1 g) and K₂CO₃ (29.2 g) were suspended in 400 mL methanol under argon.

- The mixture was cooled to 0–5°C and treated with di-tert-butyl dicarbonate (45.8 g) over 10 minutes.

- Stirring continued at 0–5°C for 30 minutes and then at room temperature for 4.5 hours.

- After workup with ethyl acetate and water, drying, and concentration, 34.1 g of the product was obtained as a brownish liquid for further use without purification.

Mesylation and Amination Steps

- The hydroxy intermediate was converted to a methanesulfonate ester by reaction with mesyl chloride and triethylamine in ethyl acetate at 0–5°C, then stirred at room temperature for 16 hours.

- Subsequent hydrogenation using Pd/C under hydrogen atmosphere converted the mesylate to the amine, yielding tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate.

Reactivity and Further Transformations

- The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for further functionalization.

- The amino group can undergo acylation or sulfonation to form amides or sulfonamides.

- Reduction of the carboxylate group to hydroxymethyl derivatives is possible using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Summary Table of Key Synthetic Steps for this compound

| Step No. | Description | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization or reductive amination | Varies | Varies | Moderate to high | Stereochemistry controlled |

| 2 | Alkylation at C4-position | Ethyl bromide, K₂CO₃ | Dichloromethane | RT | 65–75 | Trans stereochemistry favored |

| 3 | Boc protection of amine | Di-tert-butyl dicarbonate, DMAP | THF | 0°C to RT | 85–90 | Protects amino group |

| 4 | Conversion to hydrochloride salt | HCl gas or aqueous HCl | Diethyl ether | RT | 95 | Enhances stability and isolation |

- European Patent EP1138672A1: Process for preparation of 3-amino-pyrrolidine derivatives, detailing Boc protection and mesylation steps.

- VulcanChem product and synthesis summary for this compound, including reaction conditions and yields.

- Ambeed synthesis examples of related 3-amino-4-hydroxypyrrolidine derivatives with hydrogenation and Boc protection steps.

- PubChem CID 166638371 for molecular structure and identifiers.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the nature of the target. The exact mechanism of action may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structural analogs identified in the Catalog of Pyridine Compounds (2017), which lists derivatives with overlapping functional groups or frameworks.

Key Structural Analogues

Functional Group Analysis

- Amino vs. Hydroxymethyl Groups: The target compound’s 3-amino group contrasts with the hydroxymethyl substituents in analogs from the catalog.

- Ethyl vs. In contrast, fluoropyridinyl groups in analogs (e.g., entry 179) introduce electronegativity and metabolic stability, common in antiviral agents .

- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral or silyl-protected analogs, which may require additional deprotection steps in synthesis.

Research Findings and Data Gaps

- Biological Activity: Analogous compounds with fluoropyridinyl or hydroxymethyl groups show promise in antiviral research, but the target compound’s ethyl and amino substituents suggest divergent therapeutic pathways.

- Solubility and Stability : The hydrochloride salt likely confers higher solubility in biological matrices compared to neutral analogs, though stability under acidic conditions requires further study.

Biological Activity

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

- IUPAC Name : tert-butyl (3R,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate hydrochloride

- Molecular Formula : C11H23ClN2O2

- Molecular Weight : 250.77 g/mol

- Purity : 97% .

The compound is a pyrrolidine derivative, which has been shown to interact with various biological targets. Pyrrolidine derivatives often exhibit a range of pharmacological activities, including:

- Antiviral Effects : Some pyrrolidine derivatives have demonstrated antiviral properties against viruses such as HIV and HSV. The mechanism typically involves inhibition of viral replication or interference with viral entry into host cells .

- Anti-inflammatory Activity : Compounds similar to tert-butyl trans-3-amino-4-ethyl-pyrrolidine have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Table 1: Summary of Biological Activities

Case Studies

-

Antiviral Activity Against HSV :

A study evaluated the efficacy of various pyrrolidine derivatives, including tert-butyl trans-3-amino-4-ethyl-pyrrolidine, against the herpes simplex virus type 1 (HSV-1). The compound exhibited significant antiviral activity, with an EC50 value indicating effective inhibition of viral replication in vitro. The mechanism was attributed to interference with the viral lifecycle at multiple stages . -

Anti-inflammatory Properties :

In a model of acute inflammation, the compound was administered to rodents and showed a marked decrease in paw edema when compared to control groups. This suggests that tert-butyl trans-3-amino-4-ethyl-pyrrolidine may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory diseases .

Research Findings

Recent research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. Techniques such as combinatorial chemistry and high-throughput screening have been employed to identify more potent analogs. These studies have highlighted the importance of specific functional groups in modulating activity against various biological targets .

Q & A

Q. What are the key steps for synthesizing tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate hydrochloride, and how is stereochemistry maintained?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine ring followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

- Hydrogenation : To reduce intermediates (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate is hydrogenated under vacuum to maintain stereochemical integrity) .

- Purification : Use of column chromatography (e.g., ethanol/chloroform 1:8) to isolate intermediates with ≥95% purity .

- Acid Hydrolysis : Final deprotection of the Boc group using HCl to yield the hydrochloride salt.

Stereochemical control is achieved via chiral starting materials or catalysts. For example, NMR and X-ray crystallography (as in ) confirm trans-configuration by analyzing coupling constants and crystal packing .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., ethyl and amino groups in report δ ~1.2 ppm for ethyl CH₃ and δ ~3.5 ppm for pyrrolidine protons) .

- X-ray Crystallography : Resolves absolute stereochemistry and molecular packing (e.g., Acta Crystallographica reports bond angles and torsion angles for piperidine derivatives) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~308 for hydrochloride derivatives) .

Q. How does solubility impact experimental design for biological assays?

Answer: The hydrochloride salt improves aqueous solubility, crucial for in vitro assays. For lipophilic intermediates (e.g., tert-butyl-protected derivatives), solvents like DMSO or ethanol are used. Pre-formulation studies should include:

- Solubility Screening : Test in PBS, DMSO, and cell culture media.

- Stability Tests : Monitor degradation under assay conditions (e.g., pH 7.4, 37°C) using HPLC .

Advanced Research Questions

Q. How can researchers optimize synthesis yield when scaling up the reaction?

Answer: Key optimization strategies include:

-

Catalyst Screening : Use palladium or nickel catalysts for hydrogenation (yields up to 93% reported in ) .

-

Temperature Control : Reactions at 0–20°C minimize side products (e.g., dichloromethane as solvent in ) .

-

Workflow Table :

Step Reagents/Conditions Yield Reference Boc Protection DMAP, triethylamine, 0–20°C 85–90% Hydrogenation H₂, Pd/C, RT 78–93% Purification Ethanol/chloroform (1:8) 95% purity

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

Answer: Contradictions may arise from dynamic processes (e.g., ring puckering in pyrrolidine). Resolve via:

- Variable-Temperature NMR : Detect conformational changes (e.g., coalescence of peaks at elevated temperatures).

- DFT Calculations : Compare experimental NMR shifts with computational models .

- Complementary Techniques : Use IR for functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for Boc) and X-ray for static structures .

Q. What strategies mitigate instability of the free base during storage?

Answer:

- Salt Formation : Hydrochloride salts (as in the target compound) enhance stability by reducing hygroscopicity .

- Storage Conditions : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation.

- Lyophilization : For long-term storage, freeze-dry aqueous solutions (e.g., in , lyophilization preserved >90% purity) .

Q. How can researchers validate the compound’s biological activity while minimizing off-target effects?

Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., tert-butyl 4-ethyl variants) to isolate pharmacophores .

- Selectivity Assays : Use kinase profiling panels or receptor-binding studies.

- Control Experiments : Include enantiomers (e.g., (S)- vs. (R)-configurations) to assess stereospecificity .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock or Schrödinger to model binding to receptors (e.g., piperidine derivatives in target enzyme active sites) .

- MD Simulations : Assess dynamic interactions over time (e.g., RMSD plots for ligand-protein stability).

- Pharmacophore Modeling : Identify critical H-bond donors/acceptors (e.g., amino and carbonyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.